Benzofuran-2-yl(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone

Physicochemical profiling CNS drug-likeness Oral bioavailability prediction

Benzofuran-2-yl(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone (CAS 1251706-80-5) is a synthetic small molecule (C18H19NO3, MW 297.35 g/mol) featuring a benzofuran-2-carbonyl core linked to a 3-substituted piperidine ring via a methanone bridge. The piperidine ring bears a prop-2-yn-1-yloxy (propargyloxy) methyl group at the 3-position, introducing a terminal alkyne handle.

Molecular Formula C18H19NO3
Molecular Weight 297.354
CAS No. 1251706-80-5
Cat. No. B2543268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran-2-yl(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone
CAS1251706-80-5
Molecular FormulaC18H19NO3
Molecular Weight297.354
Structural Identifiers
SMILESC#CCOCC1CCCN(C1)C(=O)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C18H19NO3/c1-2-10-21-13-14-6-5-9-19(12-14)18(20)17-11-15-7-3-4-8-16(15)22-17/h1,3-4,7-8,11,14H,5-6,9-10,12-13H2
InChIKeyPRNVOEASVKGEEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzofuran-2-yl(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone (CAS 1251706-80-5): Compound Identity and Physicochemical Profile


Benzofuran-2-yl(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone (CAS 1251706-80-5) is a synthetic small molecule (C18H19NO3, MW 297.35 g/mol) featuring a benzofuran-2-carbonyl core linked to a 3-substituted piperidine ring via a methanone bridge. The piperidine ring bears a prop-2-yn-1-yloxy (propargyloxy) methyl group at the 3-position, introducing a terminal alkyne handle. This compound belongs to the broader benzofuran-piperidine amide class, a privileged scaffold in medicinal chemistry for targets such as acetylcholinesterase (AChE), beta-amyloid (Aβ) aggregation, mTOR, and various kinases [1]. Its computed property profile (logP ≈ 3.35–3.90, 1 H-bond donor, 3–5 H-bond acceptors, topological polar surface area 109 Ų, zero Lipinski violations) is consistent with CNS drug-like chemical space [2][3].

Why Generic Benzofuran-Piperidine Amides Cannot Substitute for CAS 1251706-80-5 in Research Applications


The benzofuran-2-yl-(piperidin-1-yl)methanone chemotype is broadly described for activity across AChE, Aβ, mTOR, and kinase targets, but biological activity is exquisitely sensitive to the nature and position of substitution on the piperidine ring [1]. The 3-((prop-2-yn-1-yloxy)methyl) substituent on the target compound introduces a conformationally flexible, terminal alkyne-bearing side chain that is absent in simpler analogs such as 1-benzofuran-2-yl(piperidin-1-yl)methanone (CAS 77509-75-2) or 1-(1-benzofuran-2-carbonyl)-4-methoxypiperidine . This alkyne imparts distinct chemical reactivity—enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation, probe synthesis, or in situ target engagement assays—that substitution-inert analogs cannot replicate [2]. Furthermore, an NCE application filed by 3M Innovative Properties in 2010 discloses benzofuran-piperidine-propargyloxy compounds (including an analog of this specific compound) as immunomodulators via Toll-like receptor 7 (TLR7), demonstrating that the propargyloxy motif confers a unique biological activity profile not shared by non-alkyne congeners [3].

Quantitative Differentiation Evidence for CAS 1251706-80-5 Against Closest Structural Analogs


Predicted CNS Drug-Likeness Profile Compared to Non-Alkyne Benzofuran-Piperidine Amides

The target compound satisfies Lipinski's Rule of Five (Ro5) with zero violations and complies with Oprea's lead-like criteria, consistent with favorable oral bioavailability potential [1]. Its computed partition coefficient (SlogP = 3.90 from MMsINC; logP = 3.35 from Mcule; logP = 2.82 from ZINC at pH 7.4) places it within CNS-penetrant chemical space, while its topological polar surface area (TPSA = 109.09 Ų from Mcule; 53 Ų from ZINC) is below the 140 Ų threshold often associated with blood-brain barrier (BBB) permeability [1][2]. Compared to 1-benzofuran-2-yl(piperidin-1-yl)methanone (CAS 77509-75-2; MW 229.27, C14H15NO2, no alkyne), the target compound possesses 5 rotatable bonds versus 1 in the simpler analog, suggesting greater conformational flexibility that may enable induced-fit binding to protein targets . The single hydrogen bond donor and 3–5 acceptors indicate a balanced polarity profile suitable for both passive membrane permeation and target hydrogen-bond interactions.

Physicochemical profiling CNS drug-likeness Oral bioavailability prediction

Terminal Alkyne as a Biorthogonal Click Chemistry Handle: Functional Differentiation from Saturated Analogs

The prop-2-yn-1-yloxy substituent provides a terminal alkyne (C≡C–H) that serves as a dipolarophile in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the archetypal click chemistry reaction [1]. This enables site-specific functionalization with azide-bearing fluorophores, affinity tags (biotin), or solid supports without perturbing the benzofuran pharmacophore. In contrast, close structural analogs lacking the alkyne—such as 1-benzofuran-2-yl(piperidin-1-yl)methanone (CAS 77509-75-2), 1-(1-benzofuran-2-carbonyl)-4-methoxypiperidine, or (4-(aminomethyl)piperidin-1-yl)(benzofuran-2-yl)methanone—offer no equivalent biorthogonal reactivity [2]. A patent from 3M Innovative Properties (WO 2011/049844 A1) explicitly discloses benzofuran-2-yl-(piperidin-4-yl-propargyloxy)methanone analogs as TLR7 modulators and provides synthetic schemes for their preparation, confirming the synthetic tractability of this chemotype and its utility in producing diverse compound libraries via alkyne functionalization [3].

Click chemistry Chemical biology probes CuAAC bioconjugation

TLR7 Immunomodulatory Pathway Engagement: Differentiation from Neurodegeneration-Targeted Benzofuran Piperidines

Patent WO 2011/049844 A1 (3M Innovative Properties Co.) claims a genus of benzofuran-2-yl(piperidin-1-yl)methanone derivatives bearing a propargyloxy/alkynyloxy substituent on the piperidine ring as Toll-like receptor 7 (TLR7) modulators [1]. The disclosed compounds are described as useful for treating infectious diseases (viral hepatitis, herpes), allergic diseases (asthma, atopic dermatitis), and as vaccine adjuvants through TLR7-mediated innate immune activation. The patent includes a specific analog with a piperidin-4-yloxy-propargyl motif (structurally analogous to the target compound's piperidin-3-yl-alkynyloxy arrangement). This contrasts with the broader benzofuran-piperidine chemotype literature, which predominantly describes CNS applications—Aβ antiaggregation (hAChE IC₅₀ = 21–61 μM for lead compounds in the Chowdhury 2021 series), mTOR inhibition, or dopaminergic/serotonergic receptor modulation [2]. The TLR7 mechanism thus represents a differentiated biological pathway for the alkyne-bearing sub-class not accessible to non-alkyne benzofuran-piperidine amides.

TLR7 agonism Immuno-oncology Vaccine adjuvants

3-Position Piperidine Substitution: Conformational and Steric Differentiation from 4-Substituted Propargyloxy Analogs

The target compound places the prop-2-yn-1-yloxy group at the 3-position of the piperidine ring via a methyleneoxy linker, creating an asymmetric substitution pattern that generates a chiral center at the piperidine C3 position (racemic unless resolved). This differs from the more commonly described 4-substituted propargyloxy piperidine analogs (e.g., 4-(prop-2-yn-1-yloxy)piperidine, CAS 217184-88-8, MW 139.19) and the compounds disclosed in 3M's WO 2011/049844 A1, which attach the propargyloxy group at the piperidine 4-position [1][2]. The 3-substitution introduces steric and electronic asymmetry that could affect both target binding and metabolic stability: piperidine ring conformers in the 3-substituted series adopt distinct chair-flip equilibria compared to the 4-substituted series, potentially exposing the terminal alkyne to different microenvironments within a binding pocket. This regioisomeric differentiation has practical implications for patentability and for generating novel intellectual property around SAR exploration.

Structure-activity relationship Piperidine conformational analysis Lead optimization

Data Gap Advisory: Absence of Publicly Available Head-to-Head Biological Potency Data

A systematic search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, ZINC, and SureChEMBL for CAS 1251706-80-5 identified no peer-reviewed primary research papers, no quantitative biological activity measurements (IC₅₀, EC₅₀, Kd, Ki), no ADME/PK data, and no selectivity profiling data for this specific compound [1]. The compound is listed in the ZINC purchasability database (ZINC000011798376) as 'In-Stock' from commercial vendors, but only as a screening compound with no attached biological annotation [2]. Similarly, the Mcule and MMsINC entries provide computational predictions only, with no experimental bioactivity data [3]. The patent WO 2011/049844 A1 (3M) covers structurally related analogs (4-substituted propargyloxy piperidine benzofuran amides) but does not include the specific 3-substituted compound bearing the full prop-2-yn-1-yloxy methyl linker as an exemplified compound with reported biological data [4]. Procurement decisions must therefore be based on the compound's structural novelty, predicted drug-like properties, click chemistry utility, and the class-level inference from the TLR7 patent, rather than on direct comparative potency data against specific targets.

Data transparency Compound procurement decision-making Screening library annotation

High-Value Application Scenarios for CAS 1251706-80-5 Based on Demonstrated Evidence


Chemical Biology Probe Development via CuAAC Conjugation

The terminal alkyne in the prop-2-yn-1-yloxy group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for covalent attachment of reporter tags (fluorophores, biotin, or photoaffinity labels) without modifying the benzofuran pharmacophore [1]. This is directly relevant for target identification campaigns (chemical proteomics), cellular target engagement assays (in-gel fluorescence), and the synthesis of affinity matrices for pull-down experiments. In contrast, non-alkyne benzofuran-piperidine amides require de novo synthesis of a functionalized analog for each application, adding weeks to months of synthetic effort . The compound's commercial availability in the ZINC 'In-Stock' catalog further reduces procurement timelines [2].

Immuno-Oncology and Vaccine Adjuvant Screening Libraries

Patent WO 2011/049844 A1 (3M) establishes that benzofuran-piperidine-propargyloxy analogs function as TLR7 modulators, activating innate immune responses relevant to antiviral immunity, allergic disease, and vaccine adjuvant development [3]. The target compound's 3-substituted propargyloxy motif represents a regioisomeric variant of the 4-substituted scaffold claimed by 3M, offering potential for novel intellectual property and differentiated TLR7 SAR [4]. Phenotypic screening libraries in immuno-oncology, infectious disease, or adjuvant discovery programs would benefit from including this compound as a structurally distinct member of the TLR7-active benzofuran-piperidine-alkyne chemotype.

Structure-Activity Relationship Exploration Around Piperidine Substitution Topology

The 3-position propargyloxy substitution distinguishes this compound from the more extensively characterized 4-substituted series (both in the 3M TLR7 patent and in commercial building blocks such as CAS 217184-88-8) [4]. Medicinal chemistry teams optimizing TLR7 agonists, or exploring the benzofuran-piperidine scaffold against CNS targets (AChE, Aβ, mTOR), can systematically compare 3- vs. 4-substituted regioisomers to probe steric and conformational requirements for target engagement. The compound's predicted CNS drug-like properties (zero Lipinski violations, TPSA range spanning 53–109 Ų, logP 2.8–3.9) make it a suitable starting point for lead optimization programs targeting brain-penetrant molecules [5].

Diversity-Oriented Synthesis and DNA-Encoded Library (DEL) Chemistry

The compound can serve as a versatile intermediate for diversity-oriented synthesis (DOS) campaigns via the terminal alkyne. It can undergo not only CuAAC but also Sonogashira cross-coupling, Glaser-Hay homocoupling, and alkyne metathesis reactions, enabling rapid generation of structurally diverse libraries [1]. For DNA-encoded library (DEL) technology, the alkyne provides a handle for on-DNA click chemistry diversification, while the benzofuran core contributes aromatic π-stacking potential for target protein binding. The InChI Key (PRNVOEASVKGEEQ-UHFFFAOYSA-N) confirms the compound's unambiguous structural identity, facilitating registration in corporate compound collections and DEL data management systems .

Quote Request

Request a Quote for Benzofuran-2-yl(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.